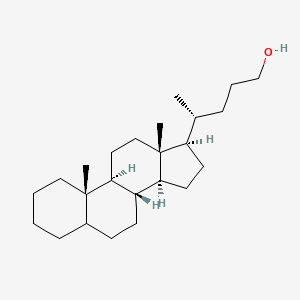![molecular formula C43H77N3O20P2 B1262753 UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine is a UDP-amino sugar having 2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine as the amino sugar component. It is a conjugate acid of an UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(2-).
Applications De Recherche Scientifique
Biosynthesis in Escherichia coli : This compound is a precursor in the biosynthesis of the lipid A disaccharide of the Escherichia coli envelope. It's generated in E. coli by fatty acylation of UDP-GlcNAc, forming UDP-3-O-[(R)-3-hydroxymyristoyl]-GlcNAc as the first intermediate, later converted to UDP-2,3-diacyl-GlcN (Anderson et al., 1988).
Synthesis for Probing Inhibitors : It is used in the synthesis of UDP-3-O-acyl-N-[3H-acetyl]glucosamine, a probe for inhibitors of LpxC in gram-negative bacteria. This highlights its application in studying and potentially targeting bacterial pathogens (Maxwell & Bronstein, 2005).
Enzymatic Synthesis : It is involved in the enzymatic synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate, which are used as substrates in glycosyl transferase systems (Rao & Mendicino, 1978).
Biosynthesis in Yeast : It is a crucial building block in yeast for major structural components of the fungal cell wall, such as chitin, chitosan, and mannoproteins. This understanding is vital for exploring potential targets for antifungal chemotherapy (Milewski et al., 2006).
Regulatory Insights in Bacteria : In Lactobacillus casei, UDP-GlcNAc is synthesized from fructose-6-phosphate by a series of enzymatic reactions. The understanding of its biosynthesis offers insights into bacterial cell wall components, which is crucial for both scientific research and potential therapeutic applications (Rodríguez-Díaz et al., 2012).
Mycobacterium tuberculosis Research : The compound is part of the biosynthesis of UDP-N-acetyl-d-glucosamine (UDP-GlcNAc), an essential precursor in mycobacterial cell wall. Understanding its synthesis can contribute to the development of new treatments for tuberculosis (Li et al., 2011).
Propriétés
Nom du produit |
UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine |
|---|---|
Formule moléculaire |
C43H77N3O20P2 |
Poids moléculaire |
1018 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Clé InChI |
KOJCFMYSTWNMQW-RUAJDYCTSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



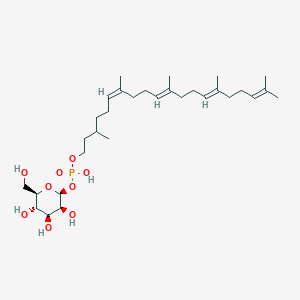


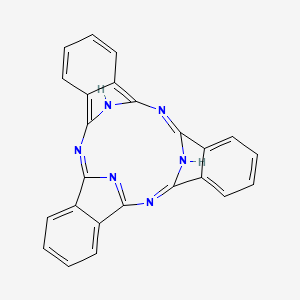

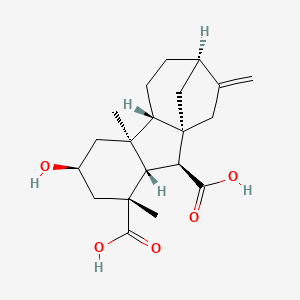
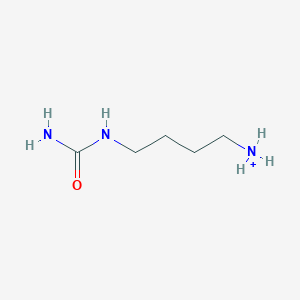

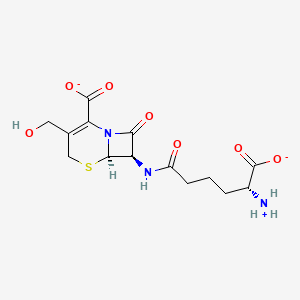

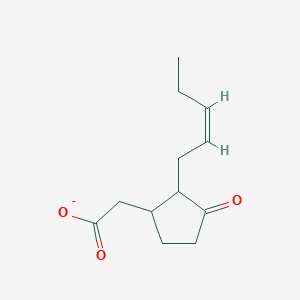
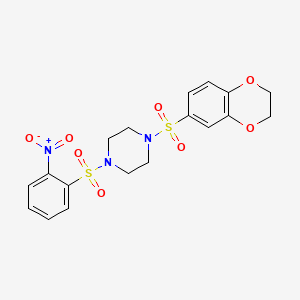
![20-Acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1262692.png)
